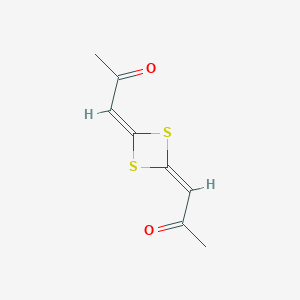
2-Propanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanone, 1,1’-(1,3-dithietane-2,4-diylidene)bis- is a unique organosulfur compound characterized by the presence of a 1,3-dithietane ring. This compound is notable for its distinctive structure, which includes two sulfur atoms and a ketone group. It is a colorless, crystalline solid with a melting point of approximately 105-106°C .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1,1’-(1,3-dithietane-2,4-diylidene)bis- typically involves the reaction of bis(chloromethyl) sulfoxide with sodium sulfide, followed by THF-borane reduction of the initially formed 1,3-dithietane 1-oxide . This method yields the desired compound through a series of well-defined steps, ensuring high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient and cost-effective production.
化学反応の分析
Types of Reactions
2-Propanone, 1,1’-(1,3-dithietane-2,4-diylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The sulfur atoms in the dithietane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be employed under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted dithietane derivatives.
科学的研究の応用
2-Propanone, 1,1’-(1,3-dithietane-2,4-diylidene)bis- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Propanone, 1,1’-(1,3-dithietane-2,4-diylidene)bis- involves its interaction with various molecular targets. The sulfur atoms in the dithietane ring can form chalcogen bonds with other molecules, influencing their reactivity and stability . Additionally, the ketone groups can participate in hydrogen bonding and other interactions, further modulating the compound’s effects.
類似化合物との比較
Similar Compounds
2,2,4,4-Tetrachloro-1,3-dithietane: A photochemically-formed dimer of thiophosgene.
Tetrakis(trifluoromethyl)-1,3-dithietane: Known for its unique fluorinated structure.
Uniqueness
2-Propanone, 1,1’-(1,3-dithietane-2,4-diylidene)bis- stands out due to its combination of a dithietane ring and ketone groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
52835-65-1 |
|---|---|
分子式 |
C8H8O2S2 |
分子量 |
200.3 g/mol |
IUPAC名 |
1-[4-(2-oxopropylidene)-1,3-dithietan-2-ylidene]propan-2-one |
InChI |
InChI=1S/C8H8O2S2/c1-5(9)3-7-11-8(12-7)4-6(2)10/h3-4H,1-2H3 |
InChIキー |
PCTLEPSQCWYMPH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C=C1SC(=CC(=O)C)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


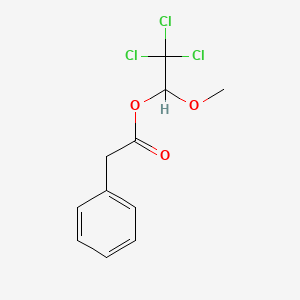

![6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14655004.png)
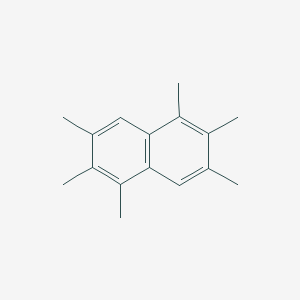
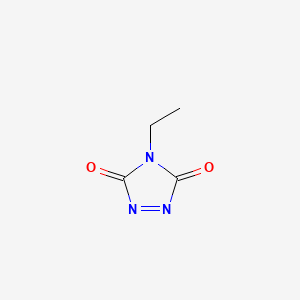
![4-[2-(4-Phenyl-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14655036.png)
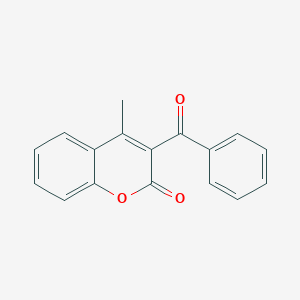
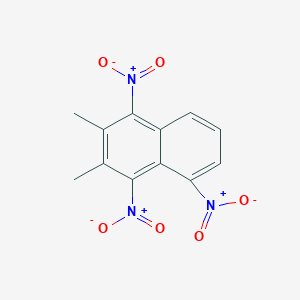
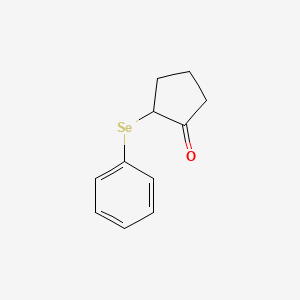

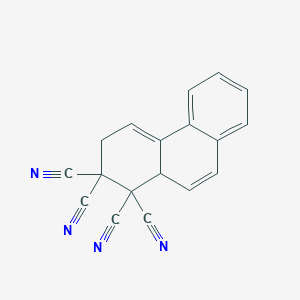
![1-[Methoxy(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14655061.png)
![3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14655062.png)

